(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone - 2034428-84-5

(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Catalog Number: EVT-2933738
CAS Number: 2034428-84-5
Molecular Formula: C13H11BrClN3O2S
Molecular Weight: 388.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine: This could be achieved by reacting 5-chloropyrimidin-2-ol with a suitably protected pyrrolidin-3-ol in the presence of a base and a coupling reagent. [, , ]
  • Step 2: Acylation with 4-bromothiophene-2-carboxylic acid: The synthesized 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine could be acylated with 4-bromothiophene-2-carboxylic acid using a coupling agent like EDC.HCl and HOBt in the presence of a base like DIPEA. [, , , ]
Molecular Structure Analysis
  • Bromine atom: Can undergo various substitution reactions, enabling further modifications of the thiophene ring. []

Investigation of the molecule's binding affinity to various targets using techniques like molecular docking simulations [, ] and in vitro assays could help elucidate its potential mechanism of action.

Physical and Chemical Properties Analysis

Experimental determination of its physicochemical properties, such as melting point, boiling point, solubility, partition coefficient, and spectroscopic characteristics (UV-Vis, IR, NMR, Mass spectrometry), would be essential for a comprehensive understanding of the compound. [, ]

Applications
  • Drug discovery: Its structural features resemble various known bioactive compounds, suggesting potential as a starting point for developing new drugs targeting various diseases. [, , , , , , , ]

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Compound Description: This compound is a boric acid ester intermediate with a benzene ring. It is synthesized via a three-step substitution reaction and its structure is confirmed by spectroscopic methods and X-ray diffraction. [] The paper focuses on its synthesis, crystal structure, and density functional theory (DFT) study. []

Relevance: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate shares the presence of a substituted benzene ring with (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. Both compounds contain heterocyclic rings, highlighting their belonging to a broad class of heterocyclic compounds. []

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone

Compound Description: This compound is a new antifungal imidazole-based oximino ester. It was characterized spectroscopically and its (E)-configuration was confirmed by single crystal X-ray analysis. [] The compound demonstrates antifungal activity. []

Relevance: Both ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone and (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone contain heterocyclic rings and amide functional groups. This structural similarity places them within a similar chemical space and potentially similar biological activity profiles. []

(5-bromothiophen-2-yl)(3-substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl)methanones

Compound Description: This series of compounds represent (5-bromothiophen-2-yl)(3-substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl)methanones with various substituents on the phenyl ring. [] The study focused on the application of the Hammett equation to analyze the effects of substituents on infrared and NMR spectral data. []

Relevance: The presence of a 5-bromothiophen-2-yl moiety directly linked to a methanone group in this series is a key structural similarity to (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. These compounds highlight the potential for varying substituents on the phenyl ring to influence chemical properties and biological activity. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: These compounds are a novel multitargeted Src family kinase inhibitor (TG100435) and its active N-oxide metabolite (TG100855), respectively. [, , ] Both compounds exhibit potent inhibitory activity against various tyrosine kinases and are orally active. [, , ]

Relevance: Both TG100435 and TG100855, similar to (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, contain a pyrrolidine ring within their structure. While the overall structures are different, this shared feature highlights a common structural motif present in various bioactive compounds. [, , ]

3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

Compound Description: This compound is a dipeptidyl peptidase IV inhibitor that was evaluated for the treatment of type 2 diabetes. [, ] Its pharmacokinetic profile and metabolism were extensively studied in rats, dogs, and humans. [, ]

Relevance: Both PF-00734200 and (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone feature a pyrrolidine ring linked to a methanone group. This structural similarity, coupled with their distinct biological activities, demonstrates the versatility of this core structure in generating diverse pharmacological agents. [, ]

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

Compound Description: This compound is a potent dipeptidyl peptidase IV inhibitor with promising therapeutic potential for type 2 diabetes. [] Its pharmacokinetic profile and metabolic pathways were studied in detail. []

Relevance: This compound shares a similar core structure with (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, featuring a difluoropyrrolidine ring linked to a methanone group and further connected to a pyrimidine-containing heterocycle. This emphasizes the importance of these structural elements in designing bioactive molecules. []

pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (Compound 3s)

Compound Description: This benzothiazole derivative is a multi-target directed ligand (MTDL) exhibiting potent inhibitory activity against histamine H3 receptor, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). [] It holds promise as a potential therapeutic agent for Alzheimer's disease. []

Relevance: pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, similar to (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, incorporates a pyrrolidine ring directly linked to a methanone group. The presence of this common structural motif in compounds with diverse biological activities emphasizes its utility in medicinal chemistry. []

(5-methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone (Compound 51)

Compound Description: This compound is a potent, brain-penetrating dual orexin receptor antagonist (DORA) demonstrating sleep-promoting properties in rats. [] It represents a successful optimization effort addressing issues such as chemical instability, CYP3A4 inhibition, and low brain penetration potential. []

Relevance: While the core structures differ, both (5-methoxy-4-methyl-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-[5-(2-trifluoromethoxyphenyl)-[1,2,4]oxadiazol-3-yl]pyrrolidin-1-yl}methanone and (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone feature a pyrrolidine ring connected to a methanone group, highlighting this structural motif's prevalence in pharmacologically active compounds. []

(4-chloro-2-[1,2,3]triazol-2-ylphenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxyphenyl)-4H-[1,2,4]triazol-3-yl]pyrrolidin-1-yl}l-methanone (Compound 42)

Compound Description: This compound represents an optimized DORA with improved in vivo efficacy compared to its predecessor, compound 6, in dogs. [] It addresses previous shortcomings such as low metabolic stability, high plasma protein binding, low brain free fraction, and low aqueous solubility. []

Relevance: Like (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, this compound includes a pyrrolidine ring directly attached to a methanone group. The presence of a triazole ring system in both compounds further underscores their shared structural features and potential for interacting with similar biological targets. []

(R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (Compound 15e)

Compound Description: This compound is a human branched-chain aminotransferase mitochondrial (BCATm) inhibitor discovered through DNA-encoded library screening. [] It exhibits an IC50 of 2.0 μM against BCATm and binds to the enzyme's catalytic site near the pyridoxal 5′-phosphate (PLP) cofactor. []

Relevance: Compound 15e shares the 5-bromothiophene-2-carbonyl-pyrrolidine structural motif with (4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone. This close structural similarity makes compound 15e a valuable reference for understanding the structure-activity relationships associated with this specific scaffold and its potential for targeting different biological targets. []

Properties

CAS Number

2034428-84-5

Product Name

(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

IUPAC Name

(4-bromothiophen-2-yl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone

Molecular Formula

C13H11BrClN3O2S

Molecular Weight

388.66

InChI

InChI=1S/C13H11BrClN3O2S/c14-8-3-11(21-7-8)12(19)18-2-1-10(6-18)20-13-16-4-9(15)5-17-13/h3-5,7,10H,1-2,6H2

InChI Key

MMZILQOFWDYILT-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CS3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.